

# Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether toxicological profile.

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## Compound of Interest

Compound Name: *Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether*

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An In-depth Technical Guide to the Toxicological Profile of Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Introduction

Bisphenol A diglycidyl ether (BADGE) is the foundational molecule for many epoxy resins, which are extensively used in protective coatings, including the internal linings of food and beverage cans.[1][2][3] During the manufacturing process of these resins and through contact with food matrices (especially under heat), BADGE can hydrolyze or react with constituents like hydrochloric acid to form various derivatives. The compound specified in the topic, **Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether**, is one such chlorinated derivative (BADGE·HCl) that can be released from can coatings.[4]

Concerns have been raised regarding the potential for these compounds to migrate into foodstuffs and beverages, leading to human exposure.[2] Given the well-documented endocrine-disrupting properties of its precursor, Bisphenol A (BPA), the toxicological profile of BADGE and its derivatives has been a subject of significant scientific scrutiny. This guide provides a comprehensive technical overview of the current state of knowledge regarding the toxicology of BADGE and its primary derivatives, focusing on their chemical properties, toxicokinetics, key toxicological endpoints, and mechanisms of action. A crucial distinction from

the outset is that available data demonstrate mammalian metabolic systems do not transform BADGE into BPA, meaning consumption of food containing low levels of BADGE is not expected to lead to systemic exposure to BPA.<sup>[2]</sup>

## Chemical Identity and Physicochemical Properties

BADGE and its derivatives form a family of related compounds that are relevant to human exposure assessment. Their core structures and properties are essential for understanding their biological activity and fate.

Compound Name	Abbreviation	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Bisphenol A diglycidyl ether	BADGE	1675-54-3	C <sub>21</sub> H <sub>24</sub> O <sub>4</sub>	340.4
Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether	BADGE·HCl	13836-48-1	C <sub>21</sub> H <sub>25</sub> ClO <sub>4</sub>	376.9 <sup>[5]</sup>
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether	BADGE·2HCl	4809-35-2	C <sub>21</sub> H <sub>26</sub> Cl <sub>2</sub> O <sub>4</sub>	413.3 <sup>[6]</sup>
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether	BADGE·H <sub>2</sub> O	76002-91-0	C <sub>21</sub> H <sub>26</sub> O <sub>5</sub>	358.4

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological impact of any xenobiotic is fundamentally governed by its ADME profile. For BADGE and its derivatives, the primary route of human exposure is oral, through migration from can coatings into food.<sup>[1][3]</sup>

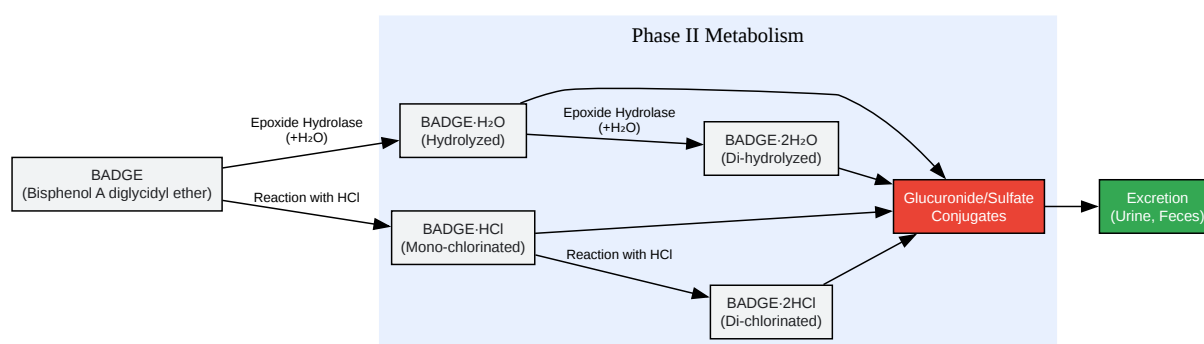
## Absorption and Distribution

Consumer exposure to BADGE is almost exclusively from the migration of can coatings into food, with levels generally well below the regulatory threshold of 1 mg/kg.[2] Following oral ingestion, studies in rats have investigated the distribution of BADGE. For instance, when pregnant Sprague-Dawley rats were administered  $^{14}\text{C}$ -labeled BPA, radioactivity was quantified in maternal blood, various tissues, and the fetus, though fetal concentrations of BPA and its primary metabolite, BPA-glucuronide, were markedly lower than in maternal plasma.[7][8] This suggests that while placental transfer can occur, there is no evidence of selective accumulation in the embryo or fetus.[7][8]

## Metabolism

Once absorbed, BADGE undergoes metabolic transformation. It is important to reiterate that metabolism of BADGE does not lead to the formation of free BPA.[2] The primary metabolic pathways involve the hydrolysis of the epoxide groups and conjugation. In human placental cells, for example, BADGE shows low stability, while its chlorinated derivative BADGE $\cdot$ 2HCl and hydrolyzed form BADGE $\cdot$ H $_2$ O demonstrate good bioavailability.[9]

The metabolic fate of BADGE is a critical determinant of its toxicological profile. The diagram below illustrates the principal metabolic transformations.



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Caption: Metabolic pathways of BADGE.

## Core Toxicological Profile

A substantial body of research has evaluated the toxicological effects of BADGE, covering a range of endpoints.

## Genotoxicity and Mutagenicity

The potential for a chemical to damage genetic material is a critical toxicological concern. Studies on BPA, the precursor to BADGE, have shown it can induce DNA strand breaks and chromosomal aberrations.[\[10\]](#)[\[11\]](#)[\[12\]](#) For instance, BPA, BPF, and BPAF were found to induce DNA double-strand breaks in human hepatocellular carcinoma (HepG2) cells.[\[13\]](#) However, the genotoxic profile of BADGE appears distinct. While some studies have debated the genotoxicity of BPA, with conflicting results in vitro and in vivo, comprehensive reviews of BADGE have generally concluded it lacks significant genotoxic or mutagenic activity at relevant exposure levels.[\[1\]](#)[\[3\]](#)[\[14\]](#)

## Carcinogenicity

Long-term carcinogenicity studies are crucial for assessing cancer risk. While early-life exposure to BPA has been linked to an increased risk for mammary and prostate cancer in rodents, leading some researchers to propose it may be reasonably anticipated to be a human carcinogen, studies on BADGE have not supported a similar conclusion.[\[15\]](#)[\[16\]](#)[\[17\]](#) A 2-year carcinogenicity study in rats supported a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg body weight per day.[\[1\]](#)[\[3\]](#) Overall reviews of the toxicological data conclude there is a lack of carcinogenic effects associated with BADGE.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table of No-Observed-Adverse-Effect Levels (NOAELs) for BADGE

Study Type	Species	NOAEL	Reference
90-Day Sub-chronic	Rat	50 mg/kg bw/day	<a href="#">[1]</a>
2-Year Carcinogenicity	Rat (male)	15 mg/kg bw/day	<a href="#">[1]</a> <a href="#">[3]</a>

| Three-Generation Reproductive | Rat | 50 mg/kg bw/day [\[18\]](#) |

## Reproductive and Developmental Toxicity

The potential for endocrine-disrupting chemicals to interfere with reproduction and development is a primary health concern.[19][20][21] BPA exposure in animal models has been shown to adversely affect oocyte quality, sperm production, and uterine function.[21] However, extensive testing on BADGE has not revealed similar hazards. A three-generation reproductive toxicity study in rats showed no selective reproductive or developmental effects at doses that did not cause significant maternal toxicity.[18] The consensus from comprehensive safety assessments is that BADGE lacks significant reproductive and developmental effects.[1][2][3]

## Endocrine Disruption

BPA is a well-known endocrine-disrupting chemical (EDC) due to its ability to interact with estrogen receptors (ER $\alpha$  and ER $\beta$ ) and other nuclear receptors.[21][22][23] This activity underlies many of its associated health concerns, including effects on reproduction and metabolism.[22][24] In contrast, BADGE has been shown to have no or very weak estrogenic or androgenic properties in a variety of in vivo and in vitro assays.[1] One study on human placental cells found that the hydrolyzed derivative, BADGE·H<sub>2</sub>O, could inhibit CYP19 (aromatase) activity, suggesting a potential to modulate local steroid metabolism.[9] However, comprehensive reviews have concluded that BADGE lacks the endocrine activity that characterizes its precursor, BPA.[1][3]

## Neurotoxicity

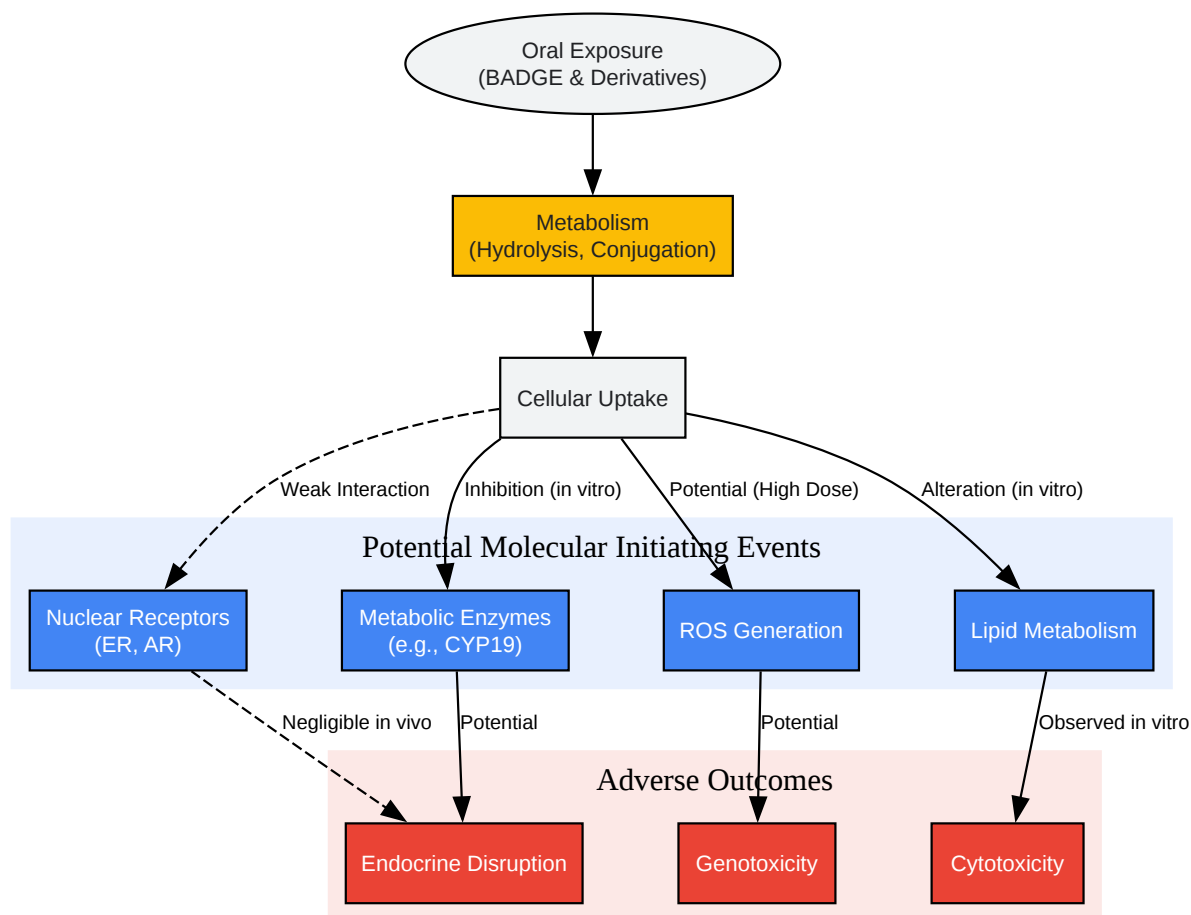
Exposure to BPA, particularly during critical developmental windows, has been linked to adverse effects on brain development, synaptic plasticity, and behavior in animal models.[25][26][27][28] It can impair cognitive functions like learning and memory.[28][29] Toxicological reviews of BADGE, however, have not highlighted neurotoxicity as a primary concern, and the large margins of safety derived from other endpoints support its continued use in food contact materials.[1][3]

## Cytotoxicity

In vitro studies have investigated the direct toxic effects of BADGE and its derivatives on cells. In human placental JEG-3 cells, BADGE and its chlorinated derivative BADGE·2HCl showed higher cytotoxicity than the hydrolyzed form, BADGE·H<sub>2</sub>O.[9] These compounds were also found to alter the cellular lipidome, with BADGE·2HCl causing a decrease in diacyl- and triacylglycerides, while BADGE led to their accumulation.[9] This indicates a potential to interfere with cellular lipid handling at micromolar concentrations.[9]

## Mechanisms of Toxicity

The toxicological effects of a compound are driven by its interaction with biological molecules and pathways. While high-dose studies and in vitro experiments can reveal potential hazards, the overall mechanism of toxicity for BADGE at realistic human exposure levels appears limited. The diagram below conceptualizes the potential interactions.



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